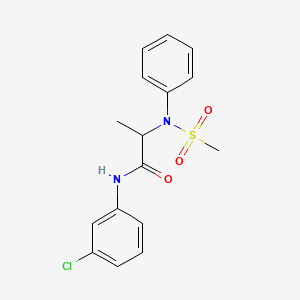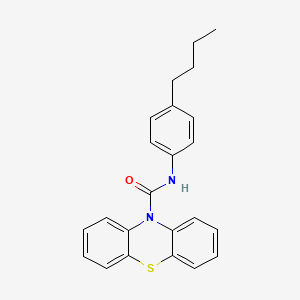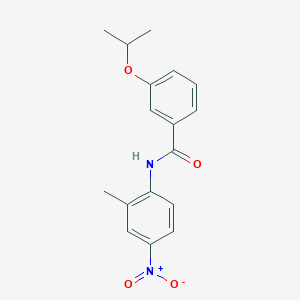
N-(2,4-dimethoxyphenyl)-3-phenylbutanamide
Overview
Description
N-(2,4-dimethoxyphenyl)-3-phenylbutanamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBA belongs to the class of phenylalkylamines and has been found to possess several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylbutanamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and inflammation. This compound has also been found to inhibit the activity of NF-kappaB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant properties. It has also been found to have a positive effect on insulin sensitivity, making it a potential candidate for the treatment of diabetes. This compound has been found to be well-tolerated in animal studies, with no significant toxicity reported.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-3-phenylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be well-tolerated in animal studies. This compound also has several potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not yet fully understood. Further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-phenylbutanamide. One area of research is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the study of this compound's mechanism of action, including its effects on gene expression and signaling pathways. Further research is also needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-phenylbutanamide has been found to possess several potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This inhibition is believed to be due to this compound's ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(14-7-5-4-6-8-14)11-18(20)19-16-10-9-15(21-2)12-17(16)22-3/h4-10,12-13H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUGCUXIOIAURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,4,6,7-pentamethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B3980252.png)
![N-(3-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980261.png)

![3-[(4-methylphenoxy)methyl]-1-[(5-propylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B3980269.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3980276.png)

![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)
![5-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3980296.png)


![ethyl 2-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980336.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide](/img/structure/B3980360.png)